1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16691044
InChI: InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3
SMILES:
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol

1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

CAS No.:

Cat. No.: VC16691044

Molecular Formula: C11H11FN2O

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol -

Specification

Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
IUPAC Name 1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol
Standard InChI InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3
Standard InChI Key ORNJAZNBTXRTHF-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O

Introduction

Chemical Structure and Stereochemical Significance

1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol (molecular formula: C₁₁H₁₁FN₂O) features a hydroxyl-bearing ethane backbone substituted with a phenyl ring containing a pyrazole moiety and a fluorine atom at the 3-position. The stereochemistry of the hydroxyl group defines two enantiomers:

  • (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol (CAS: 1344920-32-6)

  • (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol (CAS: 1344958-52-6)

The fluorine atom enhances electronegativity and metabolic stability, while the pyrazole ring contributes to π-π stacking interactions with biological targets. The enantiomers exhibit distinct binding affinities due to chiral recognition in enzyme-active sites, underscoring the importance of stereochemical control in drug design.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁FN₂O
Molecular Weight206.22 g/mol
IUPAC Name (S-enantiomer)(1S)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol
IUPAC Name (R-enantiomer)(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol
Canonical SMILESCC(C1=CC(=C(C=C1)N2C=CC=N2)F)O

Biological Activity and Mechanistic Insights

Although direct pharmacological data for 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol are sparse, structurally related pyrazole derivatives exhibit:

  • Antimicrobial Activity: Fluorine and pyrazole groups disrupt bacterial cell membrane synthesis .

  • Enzyme Inhibition: Pyrazole derivatives target cytochrome P450 enzymes (e.g., CYP51 in Mycobacterium tuberculosis), as demonstrated in molecular docking studies .

The compound’s mechanism of action is hypothesized to involve:

  • Hydrogen Bonding: The hydroxyl group interacts with catalytic residues in enzyme active sites.

  • Aromatic Interactions: The pyrazole and phenyl rings engage in π-π stacking with hydrophobic pockets .

Applications in Research and Development

Drug Discovery

The compound’s stereochemical diversity makes it a candidate for:

  • Chiral Ligands: Asymmetric catalysis in synthetic chemistry.

  • Anticancer Agents: Pyrazole derivatives modulate estrogen receptor activity in breast cancer models.

Biochemical Probes

Fluorine’s NMR-active properties enable its use in:

  • Metabolic Tracing: Monitoring drug distribution in vivo.

  • Protein Binding Studies: ¹⁹F NMR to quantify ligand-receptor interactions.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundKey FeaturesBiological Activity
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Naphthyl substitution, ethoxy groupCYP51 inhibition (−7.501 kcal/mol docking score)
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol Fluorophenyl, phenolic hydroxylAntimicrobial (data unpublished)

The target compound’s fluorine atom confers greater metabolic stability compared to non-fluorinated analogs, while the pyrazole ring enhances target specificity .

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